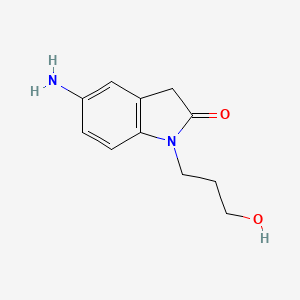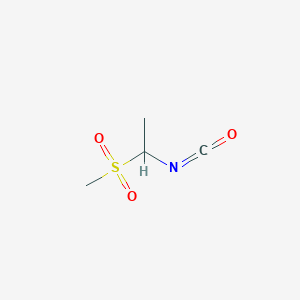
1-Isocyanato-1-methanesulfonylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-1-methanesulfonylethane is a chemical compound characterized by the presence of both an isocyanate group (-NCO) and a methanesulfonyl group (-SO2CH3). This dual functionality makes it a versatile intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methanesulfonylethane can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate isocyanate precursor under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, however, poses significant safety and environmental concerns due to the toxicity of phosgene. Alternative non-phosgene methods, such as the thermal decomposition of carbamates, are being explored to mitigate these risks .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-1-methanesulfonylethane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form corresponding amines and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Alcoholysis: Requires alcohols and often a catalyst to proceed efficiently.
Aminolysis: Involves amines and may require a catalyst or elevated temperatures.
Major Products Formed:
Hydrolysis: Produces amines and carbon dioxide.
Alcoholysis: Forms urethanes.
Aminolysis: Results in the formation of ureas.
Scientific Research Applications
1-Isocyanato-1-methanesulfonylethane finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-isocyanato-1-methanesulfonylethane involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group reacts with these nucleophiles to form carbamates, urethanes, and ureas, respectively. This reactivity is crucial for its applications in polymer synthesis and other chemical processes .
Comparison with Similar Compounds
1-Isocyanato-2-methanesulfonylethane: Similar in structure but with a different positional isomerism.
Methyl isocyanate: Another isocyanate compound with significant industrial relevance.
Uniqueness: 1-Isocyanato-1-methanesulfonylethane is unique due to the presence of both isocyanate and methanesulfonyl groups, which confer distinct reactivity and versatility compared to other isocyanates .
Properties
Molecular Formula |
C4H7NO3S |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
1-isocyanato-1-methylsulfonylethane |
InChI |
InChI=1S/C4H7NO3S/c1-4(5-3-6)9(2,7)8/h4H,1-2H3 |
InChI Key |
YGZYMBXTYVEGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(N=C=O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


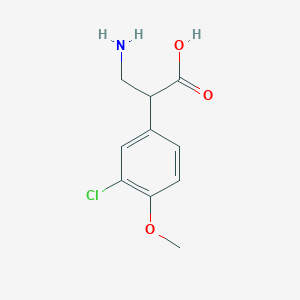
![tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate](/img/structure/B13546409.png)
![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
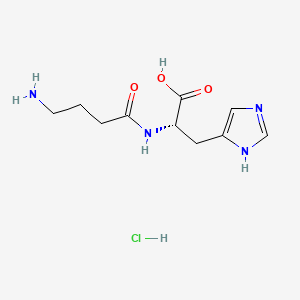

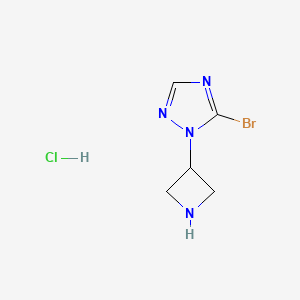
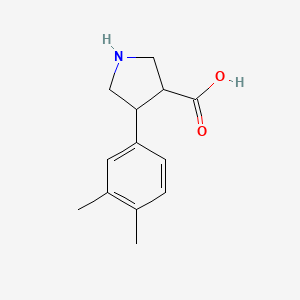
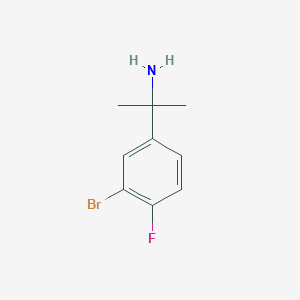
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)
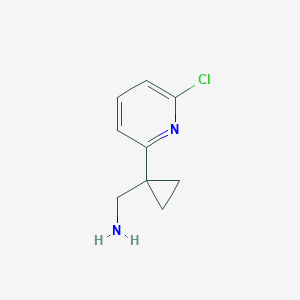
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
